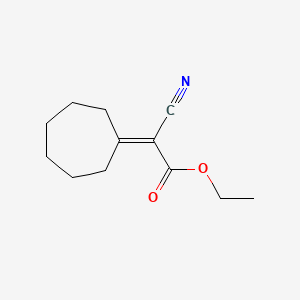
ethyl 2-cyano-2-cycloheptylidenacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-cycloheptylidenacetate is an organic compound with the molecular formula C12H17NO2. It is a derivative of ethyl cyanoacetate and cycloheptanone. This compound is known for its unique structure, which includes a cyano group and a cycloheptylidene moiety, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cycloheptylidenacetate can be synthesized through the reaction of ethyl cyanoacetate with cycloheptanone. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions due to the presence of the cyano group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the cyano group.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Cyclized Derivatives: Formation of various cyclic compounds through intramolecular cyclization.
Substituted Derivatives: Products formed through substitution reactions at the cyano group.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A simpler analog with a cyano and ester group but lacking the cycloheptylidene moiety.
Ethyl 2-cyano-2-cyclopentylideneacetate: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
Uniqueness
Ethyl 2-cyano-2-cycloheptylidenacetate is unique due to its larger cycloheptylidene ring, which imparts different steric and electronic properties compared to its smaller analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
7402-61-1 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
Clé InChI |
XMMYBDCCASIJST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
SMILES canonique |
CCOC(=O)C(=C1CCCCCC1)C#N |
Key on ui other cas no. |
7402-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















